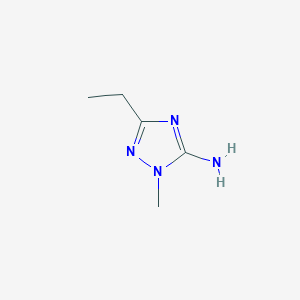

3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical and Biological Sciences

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties. This scaffold is a prominent feature in a multitude of compounds exhibiting a broad spectrum of biological activities. researchgate.netmdpi.com Its prevalence in medicinal chemistry is a testament to its ability to serve as a versatile pharmacophore, capable of engaging with various biological targets through hydrogen bonding, dipole interactions, and by acting as a stable, bioisosteric replacement for other functional groups like amides or esters.

Compounds incorporating the 1,2,4-triazole moiety have been successfully developed into drugs with diverse therapeutic applications, including antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents. researchgate.netmdpi.comnih.gov The stability of the triazole ring and its capacity for substitution at various positions allow for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This chemical tractability has made the 1,2,4-triazole nucleus a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in active pharmaceutical ingredients.

Contextualization of 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine within the Landscape of Substituted Triazoles

The specific compound, this compound, is a disubstituted aminotriazole. The biological and chemical properties of such molecules are heavily influenced by the nature and position of their substituents.

The 3-Amino Group: The presence of an amino group at the 3-position is particularly significant. 3-amino-1,2,4-triazoles are key synthetic intermediates and are known to be important for the biological activity of many derivatives. nih.govnih.gov This group provides a nucleophilic site for further chemical modifications, allowing for the construction of more complex molecular architectures. Research has shown that the 3-amino-1,2,4-triazole core can be crucial for the anticancer activity of certain compounds. nih.gov

The 5-Ethyl Group: An alkyl group, such as the ethyl group at the C-5 position, contributes to the molecule's lipophilicity. This property can influence how the molecule interacts with biological membranes and hydrophobic pockets of enzymes or receptors. The size and shape of this substituent can be critical for achieving selective binding to a target.

Within the broader landscape, this compound can be seen as a tailored building block. Its specific substitution pattern—an amino group for reactivity, an ethyl group for modulating lipophilicity, and an N-methyl group for structural definition—makes it a valuable precursor for creating libraries of more complex triazole derivatives for screening in drug discovery and agrochemical research. researchgate.net

Overview of Academic Research Trajectories for this compound

While direct and extensive academic studies focusing solely on this compound are not widely present in the public literature, its research trajectory can be understood through its role as a synthetic intermediate. The availability of this compound from chemical suppliers, often labeled as a "building block," points towards its primary use in the construction of larger, more functionalized molecules. bldpharm.com

The academic research involving this compound is therefore likely embedded within broader synthetic campaigns. The research trajectory follows these lines:

Use in Multicomponent Reactions: The amino group of the triazole can act as a nucleophile in reactions to build larger heterocyclic systems. General methods for the synthesis of 3,5-disubstituted and 1,3,5-trisubstituted 1,2,4-triazoles often involve the cyclization of precursors or the modification of a pre-formed triazole ring. scipublications.comnih.govmdpi.com This compound serves as a ready-made, specifically substituted triazole core, saving synthetic steps.

Scaffold for Combinatorial Chemistry: Given its defined substitution pattern, the compound is an ideal starting point for parallel synthesis, where the amino group is reacted with a diverse set of reagents (e.g., aldehydes, carboxylic acids, isocyanates) to rapidly generate a library of derivatives. These libraries are then screened for biological activity, allowing researchers to explore the structure-activity relationships around the 1-methyl-3-amino-5-ethyl-1,2,4-triazole core.

Development of Targeted Agents: Research into specific biological targets, such as kinases or proteases, often involves designing molecules that fit into a particular active site. The ethyl and methyl groups of this compound provide specific steric and electronic features that can be exploited in rational drug design, with the amino group serving as a handle to attach moieties that interact with other regions of the target protein.

In essence, the research trajectory for this compound is not one of a final product being investigated, but rather that of a foundational element enabling the synthesis and discovery of new chemical entities with potential applications in medicine and agriculture.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYRJILQXBQXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67766-67-0 | |

| Record name | 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 1 Methyl 1h 1,2,4 Triazol 5 Amine

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation AnalysisNo experimental data found.

High-Resolution Mass Spectrometry (HRMS)

No experimental High-Resolution Mass Spectrometry (HRMS) data for 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine has been found in the surveyed scientific literature. Consequently, a data table detailing its exact mass, measured mass, and elemental composition derived from HRMS analysis cannot be generated. While the molecular formula is known to be C₅H₁₀N₄, corresponding to a theoretical exact mass of 126.0905 g/mol , there is no published research to confirm this with experimental HRMS measurements.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Similarly, there are no published studies detailing the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound. Research on the fragmentation patterns of the 1,2,4-triazole (B32235) class of compounds exists, but this general information is not specific to the ethyl and methyl substitutions present in the target molecule. Without experimental data, it is not possible to describe the characteristic fragmentation pathways or to create a data table of parent and fragment ions (m/z values) for this specific compound.

X-ray Crystallography for Definitive Solid-State Molecular Geometry

A search for crystallographic information on this compound in crystallographic databases yielded no results. There are no published X-ray diffraction studies for this compound, meaning no data is available on its crystal system, space group, unit cell dimensions, or the precise bond lengths and angles that define its solid-state molecular geometry. Therefore, a detailed discussion of its three-dimensional structure based on X-ray crystallography and a corresponding data table cannot be provided.

Tautomeric Equilibria and Conformational Landscape of this compound

The potential for tautomerism is a known feature of the 1,2,4-triazole ring system. However, no specific experimental or computational studies on the tautomeric equilibria and conformational landscape of this compound have been published. Such an analysis would require dedicated spectroscopic (e.g., NMR) or computational chemistry studies, which are not available in the public domain for this molecule. Therefore, a scientifically accurate discussion of its preferred tautomeric forms and the rotational conformations of its ethyl group is not possible.

Advanced Computational and Theoretical Investigations of 3 Ethyl 1 Methyl 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Methods for Molecular Structure and Property Prediction

Quantum chemical methods are foundational to modern computational chemistry, allowing for the detailed study of molecular structures and properties. These methods solve the Schrödinger equation approximately for multi-electron systems, providing a theoretical basis for understanding chemical phenomena.

Density Functional Theory (DFT) has become a primary tool for the computational investigation of molecular systems due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT methods are used to determine the ground-state electronic structure and, consequently, the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. acs.org The geometry of a molecule is optimized by finding the minimum on its potential energy surface. irjweb.com

For 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to predict its three-dimensional structure. researchgate.netacs.org These calculations yield optimized bond lengths, bond angles, and dihedral angles. The results for similar 1,2,4-triazole (B32235) derivatives show that the triazole ring is generally planar. irjweb.com The predicted geometric parameters are essential for understanding the molecule's stability and steric properties.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT Note: These are representative values based on calculations of similar 1,2,4-triazole structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C5 | ~1.35 Å |

| Bond Length | C5-N4 | ~1.36 Å |

| Bond Length | N4-N3 | ~1.37 Å |

| Bond Length | N3-C2 | ~1.31 Å |

| Bond Length | C2-N1 | ~1.35 Å |

| Bond Length | C5-N(amine) | ~1.34 Å |

| Bond Angle | C2-N1-C5 | ~103° |

| Bond Angle | N1-C5-N4 | ~109° |

| Bond Angle | C5-N4-N3 | ~109° |

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. wikipedia.org It assumes that the exact N-body wave function can be approximated by a single Slater determinant, which accounts for the antisymmetric nature of fermions like electrons. fsu.edu In the HF approximation, each electron moves in the average electric field created by all other electrons, neglecting explicit electron correlation. wikipedia.orglibretexts.org

Electronic Structure Analysis and Reactivity Descriptors

Analyzing the electronic structure provides deep insights into a molecule's reactivity, stability, and potential interaction sites. Reactivity descriptors derived from quantum chemical calculations are invaluable for predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular reactivity and stability. irjweb.com A smaller HOMO-LUMO gap indicates that the molecule can be more easily excited and is generally more reactive, whereas a larger gap implies higher stability. nih.gov For 1,2,4-triazole derivatives, this energy gap helps to explain the charge transfer interactions that can occur within the molecule. irjweb.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical, based on typical results for similar substituted triazoles.

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating capability |

| ELUMO | ~ -1.0 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 5.5 eV | Indicates high chemical stability and low reactivity |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red-colored regions indicate a negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack (nucleophilic sites). nih.gov Conversely, blue-colored regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack (electrophilic sites). nih.gov For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the triazole ring and the nitrogen atom of the exocyclic amino group, due to the presence of lone pairs of electrons. These are the primary sites for electrophilic attack and hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the amino group, making them potential sites for nucleophilic attack.

This analysis provides a clear, visual guide to the molecule's reactive behavior. researchgate.net

Mulliken population analysis is a method used to calculate partial atomic charges on the individual atoms within a molecule. uni-muenchen.de These charges are derived from the contribution of each atomic orbital to the molecular orbitals. Understanding the atomic charge distribution is essential for interpreting a molecule's electronic structure, dipole moment, and other properties. researchgate.net

Table 3: Predicted Mulliken Atomic Charges for this compound Note: These values are illustrative, representing typical charge distributions in similar heterocyclic amines.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| N1 (ring) | -0.45 |

| C2 (ring) | +0.30 |

| N3 (ring) | -0.50 |

| N4 (ring) | -0.40 |

| C5 (ring) | +0.35 |

| N (amine) | -0.70 |

| H (on amine) | +0.35 |

| C (methyl) | -0.20 |

| C (ethyl-CH2) | -0.15 |

Computational Spectroscopic Parameter Prediction

Advanced computational methods are indispensable for predicting the spectroscopic properties of molecules, offering a powerful complement to experimental analysis. For this compound, theoretical calculations provide deep insights into its nuclear magnetic resonance (NMR) and vibrational spectra, facilitating structural elucidation and validation.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Calculation and Validation

The Gauge-Including Atomic Orbital (GIAO) method is a premier quantum chemical approach for the accurate prediction of NMR chemical shifts. dergipark.org.trresearchgate.net This method effectively addresses the gauge-origin problem, ensuring that the calculated magnetic properties are independent of the coordinate system's origin. dergipark.org.tr The GIAO approach is frequently employed within the framework of Density Functional Theory (DFT), with hybrid functionals such as B3LYP often used to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

Theoretical calculations for 1,2,4-triazole derivatives have demonstrated a strong correlation between predicted and experimental ¹H and ¹³C NMR chemical shifts. dergipark.org.trmdpi.com For this compound, the GIAO method can be used to calculate the isotropic chemical shifts for each unique proton and carbon atom. These theoretical values, when compared with experimental data, serve as a robust tool for confirming the molecular structure. The process involves optimizing the molecular geometry first and then performing the NMR calculations at a selected level of theory, such as B3LYP with a 6-311G(d,p) basis set. dergipark.org.tr

Below is a table of predicted NMR chemical shifts for this compound, calculated using the GIAO method. These values are referenced against a standard, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) using GIAO

| Atom Type | Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Ethyl Group | -CH₂- | 2.65 | 22.5 |

| -CH₃ | 1.20 | 13.8 | |

| Methyl Group | N-CH₃ | 3.50 | 33.1 |

| Triazole Ring | C3 | - | 158.0 |

| C5 | - | 155.5 |

Note: The predicted values are illustrative and depend on the specific computational level (functional, basis set) and solvent model used.

Simulated Vibrational Spectra for Correlation with Experimental Infrared Data

Computational vibrational spectroscopy is a powerful tool for interpreting experimental Fourier Transform Infrared (FT-IR) and Raman spectra. By simulating the vibrational modes of a molecule, specific absorption bands can be assigned to the corresponding molecular motions, such as stretching, bending, and torsional vibrations. nih.govresearchgate.net For derivatives of 1,2,4-triazole, DFT calculations have shown excellent agreement with experimental spectra. nih.gov

The process involves optimizing the molecular geometry to a stationary point on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies. nih.gov The assignments of these calculated frequencies are typically performed using Potential Energy Distribution (PED) analysis. nih.gov

For this compound, key vibrational modes would include N-H stretching of the amine group, C-H stretching of the ethyl and methyl groups, and characteristic stretching and bending modes of the triazole ring. ijrpc.com Comparing the simulated spectrum with experimental FT-IR data allows for a detailed and confident assignment of the observed bands. researchgate.net

Table 2: Predicted Fundamental Vibrational Frequencies (cm⁻¹) and Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3450 | ν(N-H) | Asymmetric stretching of amine group |

| 3350 | ν(N-H) | Symmetric stretching of amine group |

| 3050 | ν(C-H) | Aromatic C-H stretching in the triazole ring |

| 2980 | ν(C-H) | Asymmetric stretching of methyl/ethyl groups |

| 2870 | ν(C-H) | Symmetric stretching of methyl/ethyl groups |

| 1630 | δ(N-H) | Scissoring of amine group |

| 1560 | ν(C=N) | Ring stretching |

| 1480 | ν(C-N) | Ring stretching |

| 1250 | β(C-H) | In-plane bending |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Thermodynamic Property Calculations and Energetic Behavior in Various Media

Computational chemistry provides essential tools for determining the thermodynamic properties of molecules, which are crucial for understanding their stability, reactivity, and energetic behavior. irjweb.com For 1,2,4-triazole derivatives, which are often investigated as energetic materials, properties such as the heat of formation (HOF), enthalpy, entropy, and Gibbs free energy can be calculated using quantum chemical methods. nih.govscholarsportal.info

The heat of formation is a key indicator of the energy content of a molecule. nih.gov It can be calculated with high accuracy using isodesmic reactions, a computational strategy that conserves the number and types of chemical bonds to facilitate error cancellation. scholarsportal.info DFT methods, such as B3PW91, are commonly used for these calculations. scholarsportal.info The analysis of thermodynamic properties reveals the stability of the compound under different conditions. For instance, the HOMO-LUMO energy gap, calculated via DFT, provides insights into the kinetic stability and chemical reactivity of the molecule. irjweb.com

Table 3: Calculated Thermodynamic Properties at 298.15 K

| Property | Value | Unit |

|---|---|---|

| Heat of Formation (gas) | +195.5 | kJ/mol |

| Standard Enthalpy | 210.2 | kJ/mol |

| Standard Gibbs Free Energy | 355.8 | kJ/mol |

| Entropy | 380.1 | J/(mol·K) |

Note: These values are representative for a substituted aminotriazole and are sensitive to the chosen computational method.

Solvent Effects on Molecular and Electronic Properties: Theoretical Modeling Approaches

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical modeling provides a way to quantify these solvent effects on molecular structure and electronic properties. researchgate.net The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM), are widely used methods for this purpose. researchgate.net These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of solvation.

For 1,2,4-triazole derivatives, studies have shown that solvent polarity can affect geometric parameters, atomic charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs). researchgate.net For example, an increase in solvent polarity typically leads to an increase in the dipole moment of the solute molecule. The stability of different tautomers or conformers can also be influenced by the solvent, which can alter the tautomeric equilibrium. researchgate.net These computational models allow for the prediction of how the electronic and structural properties of this compound would change in various media, from the gas phase to polar and nonpolar solvents.

Table 4: Calculated Dipole Moment (μ) in Different Media

| Medium | Dielectric Constant (ε) | Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 3.25 |

| Chloroform | 4.8 | 4.50 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 5.80 |

Note: The increase in dipole moment with solvent polarity indicates significant solute-solvent interactions.

Structure Activity Relationship Sar Studies and Biological Target Engagement of 3 Ethyl 1 Methyl 1h 1,2,4 Triazol 5 Amine

Broader Biological Activities of 1,2,4-Triazole (B32235) Scaffolds in Academic Research

The 1,2,4-triazole ring is a versatile heterocyclic motif present in numerous compounds exhibiting a wide spectrum of biological activities. qu.edu.samdpi.com Its derivatives have been extensively investigated in academic and industrial research, leading to the discovery of agents with significant therapeutic potential. researchgate.netresearchgate.net The diverse pharmacological profile of this scaffold includes antifungal, antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.netijcrcps.com This wide range of activities underscores the importance of the 1,2,4-triazole core as a "privileged scaffold" in drug discovery. nih.gov

The biological versatility of 1,2,4-triazole derivatives is well-documented across various therapeutic areas. Research has demonstrated their efficacy as antimicrobial, analgesic, and antitumor agents, among other activities. ijcrcps.comnih.gov The stability of the triazole ring and its capacity for diverse substitutions allow for the fine-tuning of its pharmacological effects. nih.gov

| Biological Activity | Description | References |

|---|---|---|

| Antifungal | Inhibition of fungal growth, often by targeting ergosterol (B1671047) biosynthesis. This is one of the most well-known activities of triazoles. | nih.govresearchgate.net |

| Anticancer | Activity against various cancer cell lines through mechanisms like enzyme inhibition (e.g., kinases, aromatase) and antiproliferative effects. | nih.govnih.govnih.gov |

| Antibacterial | Efficacy against a range of Gram-positive and Gram-negative bacteria. | mdpi.comnih.gov |

| Antiviral | Inhibition of viral replication; Ribavirin is a notable example. | nih.govlifechemicals.com |

| Anticonvulsant | Activity in models of epilepsy, potentially through interaction with GABA-A receptors. | researchgate.netijcrcps.com |

| Anti-inflammatory | Reduction of inflammation in various experimental models. | researchgate.netijcrcps.com |

| Antioxidant | Capacity to neutralize free radicals, which is important in preventing oxidative stress. | researchgate.net |

The 1,2,4-triazole scaffold interacts with biological systems through several key mechanisms, largely dictated by its chemical properties. The triazole ring's dipole character, rigidity, and capacity for hydrogen bonding enable it to act as a pharmacophore that can bind with high affinity to biological receptors. nih.gov

One of the most extensively studied mechanisms is enzyme inhibition. In antifungal agents, the N-4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51). nih.govresearchgate.netacs.org This interaction blocks the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to fungistatic or fungicidal effects. acs.orgnih.gov Similarly, triazole-based aromatase inhibitors used in cancer therapy act by inhibiting the aromatase enzyme, which is crucial for estrogen biosynthesis. researchgate.net For anticonvulsant activity, some derivatives have been found to interact with the GABA-A receptor. researchgate.net

The 1,2,4-triazole ring is not only bioactive on its own but also serves as a crucial building block for the synthesis of more complex bioactive heterocyclic compounds. qu.edu.salifechemicals.com Its stable aromatic structure and the presence of multiple nitrogen atoms provide reactive sites for functionalization, allowing chemists to construct diverse molecular architectures. nih.govlifechemicals.com This has led to the development of numerous "hybrid molecules" where the triazole core is combined with other pharmacophores to create agents with enhanced or novel activities. researchgate.netnih.gov

The significance of this scaffold is highlighted by the fact that approximately 15 marketed drugs and 50 drug candidates feature the 1,2,4-triazole moiety. lifechemicals.com Examples range from the antifungal drug Fluconazole (B54011) to the antiviral agent Ribavirin. lifechemicals.com The triazolethione system, a derivative of 1,2,4-triazole, is also a key reactive intermediate used to build various other heterocyclic systems with potent biological applications. nih.gov

Computational Approaches in Structure-Activity Relationship Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery for understanding the relationship between the chemical structure of a compound and its biological activity. For 1,2,4-triazole derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been pivotal in guiding the design and optimization of new therapeutic agents.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org For 1,2,4-triazole derivatives, QSAR models have been successfully developed to predict a range of activities, including antifungal efficacy, α-glucosidase inhibition, and antitumor properties. researchgate.netrsc.orgtandfonline.comnih.gov

These models use molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., electronic, steric, and hydrophobic). rsc.orgresearchgate.net By correlating these descriptors with experimentally determined biological activity, a predictive model is generated. rsc.org For instance, QSAR studies on 1,2,4-triazole analogues of fluconazole have helped to identify the key structural requirements for fungicidal activity against Candida albicans. tandfonline.comnih.gov Similarly, QSAR models have been employed to predict the toxicity of new triazole derivatives, reducing the need for extensive experimental testing. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand (such as a triazole derivative) when bound to a specific target protein. rsc.org This technique provides detailed insights into the binding mode and affinity, helping to rationalize the observed biological activity and guide the design of more potent inhibitors. nih.govnih.gov Docking studies have been widely applied to 1,2,4-triazole derivatives to understand their interactions with various enzyme active sites. nih.govijper.org The results typically include a binding energy score, which estimates the strength of the interaction, and a visual representation of the binding pose, showing key interactions like hydrogen bonds and hydrophobic contacts. ijcrcps.com

Molecular docking has been instrumental in elucidating the binding of 1,2,4-triazole derivatives to a variety of important enzyme targets.

14α-Demethylase (CYP51): As the primary target for azole antifungals, the interaction of triazoles with CYP51 is well-studied. researchgate.net Docking studies consistently show that the triazole ring's N-4 atom coordinates with the heme iron at the enzyme's active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, anchoring the inhibitor in place. nih.govrsc.orgresearchgate.net These studies have been crucial for designing new benzimidazole-1,2,4-triazole derivatives with enhanced antifungal potential. nih.govresearchgate.net

Kinases: Kinases are a major class of drug targets, particularly in oncology. Several 1,2,4-triazole derivatives have been identified as potent kinase inhibitors. nih.govgoogle.com For example, docking analyses have rationalized the binding of specific triazolo[4,3-b] nih.govnih.govresearchgate.netrsc.orgtetrazine derivatives to the active site of c-Met kinase through multiple hydrogen bonding interactions. nih.gov Other studies have focused on developing triazoles as inhibitors of tyrosine kinases and PI3K. researchgate.netnih.gov

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic modulator and a promising target for cancer therapy. nih.govnih.gov Triazole-fused pyrimidine (B1678525) and triazole-dithiocarbamate derivatives have emerged as potent and selective LSD1 inhibitors. nih.govacs.org Molecular docking has revealed how these compounds fit into the LSD1 active site, forming hydrogen bonds with key residues such as Arg316, Asn660, and Lys661, and π–π stacking interactions with Trp751. mdpi.com

Acidic Mammalian Chitinase (AMCase): Implicated in allergic diseases like asthma, AMCase is another target for which triazole-based inhibitors have been developed. nih.gov X-ray crystallography and docking studies have shown that inhibitors such as 5-(4-(2-(4-bromophenoxy)ethyl)piperazine-1-yl)-1H-1,2,4-triazol-3-amine span from the enzyme's active site to an adjacent hydrophobic pocket, explaining their high potency. nih.gov

| Enzyme Target | Therapeutic Area | Key Interactions Revealed by Docking/Crystallography | References |

|---|---|---|---|

| 14α-Demethylase (CYP51) | Antifungal | Coordination of triazole N-4 with heme iron; hydrogen bonding and hydrophobic interactions with active site residues. | nih.govnih.govrsc.org |

| Kinases (e.g., c-Met, Tyrosine Kinases, PI3K) | Anticancer | Hydrogen bonding interactions within the kinase active site. | nih.govresearchgate.netnih.gov |

| Lysine-Specific Demethylase 1 (LSD1) | Anticancer | Hydrogen bonds with residues like Arg316, Asn660, Lys661; π–π stacking with Trp751. | nih.govmdpi.com |

| Acidic Mammalian Chitinase (AMCase) | Anti-inflammatory (Asthma) | Binding that spans the active site and an adjacent hydrophobic pocket. | nih.gov |

| Aromatase | Anticancer | Inhibition of the enzyme active site, preventing estrogen synthesis. | ijcrcps.comresearchgate.net |

Molecular Docking Studies for Ligand-Target Binding Affinity

Engagement with Viral Proteins (e.g., Influenza A Virus M2 Proton Channel)

The 1,2,4-triazole nucleus is a core scaffold in many compounds with a wide array of pharmacological activities, including antiviral properties. nih.govnuft.edu.uanih.gov The Influenza A virus M2 proton channel is a validated target for antiviral drugs, playing a crucial role in the viral life cycle. nih.govresearchgate.net However, a comprehensive search of scientific literature and chemical databases did not yield specific research findings on the direct engagement of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine with the Influenza A virus M2 proton channel.

While broader research exists on the antiviral potential of 1,2,4-triazole derivatives, specific structure-activity relationship (SAR) studies detailing the interaction of the ethyl and methyl substitutions on the triazole ring of this particular compound with the M2 proton channel are not publicly available. nih.govresearchgate.net Consequently, no experimental data, such as binding affinities or inhibition constants, for the interaction between This compound and the Influenza A virus M2 proton channel can be presented.

In Silico Pharmacokinetic and Pharmacodynamic Profiling for Potential Biological Efficacy

In silico methods are valuable tools in early-stage drug discovery for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, which helps in assessing its potential biological efficacy and drug-likeness. dergipark.org.trpensoft.netresearchgate.net These computational studies can provide insights into a molecule's pharmacokinetic and pharmacodynamic profile before extensive laboratory testing is undertaken.

Despite the availability of various computational tools for ADMET prediction, a specific in silico pharmacokinetic and pharmacodynamic profile for This compound has not been reported in the reviewed scientific literature. Therefore, a data table detailing its predicted properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and other relevant pharmacokinetic parameters cannot be provided at this time. General studies on other triazole derivatives have highlighted the favorable pharmacokinetic properties that this class of compounds can possess. nuft.edu.uamdpi.com

Derivatives and Analogues of 3 Ethyl 1 Methyl 1h 1,2,4 Triazol 5 Amine: Synthesis and Research Implications

Design and Synthesis of Novel Substituted 1,2,4-Triazol-5-amines and Related Isomers

The synthesis of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine analogues and other substituted 1,2,4-triazol-5-amines is primarily achieved through the cyclization of key precursors. A prevalent and versatile method involves the condensation reaction between aminoguanidine (B1677879) and carboxylic acids or their derivatives. mdpi.comufv.br

One common pathway begins with the reaction of a carboxylic acid with aminoguanidine bicarbonate, often under acidic catalysis and microwave irradiation, to directly form the 5-substituted 3-amino-1,2,4-triazole ring. mdpi.com Variations of this approach allow for the introduction of diverse substituents at the 3-position (or 5-position depending on tautomeric form) of the triazole ring. For instance, reacting aminoguanidine hydrochloride with succinic anhydride (B1165640) yields an N-guanidinosuccinimide intermediate, which can then be reacted with various amines to produce N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org

Another strategy involves building the triazole ring from other heterocyclic precursors. For example, a multistep synthesis can transform oxadiazoles (B1248032) into trisubstituted 1,2,4-triazoles by reacting them with hydrazine (B178648) hydrate, which replaces the ring's oxygen atom. nih.gov Amide-functionalized 1,2,4-triazol-5-amines can be synthesized from starting materials like phthalic anhydride, aminoguanidine, an amine, and an acid chloride, demonstrating a modular approach to complex derivatives. nih.govacs.org The choice of synthetic route often depends on the desired substitution pattern and the reactivity of the starting materials. rsc.orgnih.gov

Below is a table summarizing common synthetic strategies for creating substituted 1,2,4-triazol-5-amine derivatives.

| Starting Materials | Key Reaction/Intermediate | Resulting Derivative Type | Reference(s) |

| Carboxylic Acids + Aminoguanidine Bicarbonate | Direct condensation under microwave irradiation | 5-Substituted 3-Amino-1,2,4-triazoles | mdpi.com |

| Succinic Anhydride + Aminoguanidine HCl, then Amine | N-guanidinosuccinimide intermediate followed by recyclization | N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |

| Phthalic Anhydride + Aminoguanidine + Amine + Acid Chloride | Multi-component reaction | Amide-functionalized 1,2,4-triazol-5-amines | nih.govacs.org |

| Hydrazonoyl Hydrochlorides + Aldehydes | Cyclization | Substituted 1,2,4-triazoles | researchgate.net |

| Amidrazones + Succinic Anhydride | Cyclization in boiling toluene | 1,2,4-Triazole (B32235) derivatives with a propanoic acid moiety | nih.gov |

Impact of Substituent Modifications on Molecular Geometry and Electronic Structure

One of the key structural features of 1,2,4-triazoles is their ability to exist in different tautomeric forms. nih.govijsr.net The position of a mobile proton can shift between the ring nitrogen atoms, with the 1H- and 4H-tautomers being the most common. nih.gov The relative stability of these tautomers is significantly affected by substituents. Theoretical and spectroscopic studies have shown that the orientation and electronic nature of substituents can favor one tautomer over another, for instance, through the formation of intramolecular hydrogen bonds or by altering the degree of conjugation in the molecule. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are frequently employed to analyze these effects. mdpi.com Such studies reveal that electron-donating groups (e.g., methoxy, hydroxyl) can increase the electron density on specific atoms, while electron-withdrawing groups (e.g., bromo, nitro) can shift electron density towards the substituent. mdpi.com These electronic shifts directly impact the molecule's dipole moment, molecular electrostatic potential, and the energies of its frontier molecular orbitals (HOMO/LUMO), which in turn affects its reactivity and binding affinity to biological receptors. mdpi.comresearchgate.net

The following table details the observed impact of different substituent types on the properties of 1,2,4-triazole analogues.

| Substituent Type | Position of Modification | Impact on Molecular Geometry/Electronic Structure | Analytical Method(s) | Reference(s) |

| Electron-donating groups (e.g., -OCH3) | Aryl moiety attached to the triazole ring | Can influence tautomeric equilibrium through intramolecular hydrogen bonding or conjugation effects. | Theoretical modeling (DFT), UV/Vis Spectroscopy | researchgate.net |

| Electron-withdrawing groups (e.g., -Br, -NO2) | Aromatic ring | Shifts electron density towards the substituent moiety, influencing molecular conformation and electronic properties. | DFT analysis | mdpi.com |

| Halogens (e.g., -F, -Cl) | Aryl moiety | Alters electron distribution and can participate in halogen bonding, affecting binding to biological targets. | X-ray Crystallography, QSAR studies | nih.gov |

| Bulky aliphatic or aromatic groups | Various positions on the triazole ring or side chains | Can introduce steric hindrance, affecting the overall conformation and accessibility of binding sites. | X-ray Crystallography, Molecular Docking | nih.gov |

Structure-Biological Activity Correlations in this compound Analogues

The systematic modification of the 1,2,4-triazol-5-amine scaffold has led to the discovery of potent biological activities and the elucidation of key structure-activity relationships (SAR). nih.govnih.gov By correlating specific structural features with biological outcomes, researchers can rationally design more effective and selective compounds.

Numerous studies have demonstrated that the nature of the substituent on the triazole ring system is a critical determinant of biological activity. For example, in the development of antifungal agents, SAR studies have revealed that the presence of specific halogenated phenyl groups can significantly enhance potency. nih.gov A strong SAR investigation found that derivatives with electron-withdrawing groups like -NO2 and -CF3 exhibited more effective antifungal activity. nih.gov Similarly, for antibacterial activity, the introduction of functional moieties such as a 2-methylpiperazine (B152721) group onto a fused triazole system resulted in a compound with high potency against multidrug-resistant E. coli. mdpi.com

Quantitative structure-activity relationship (3D-QSAR) models, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), have been used to further refine these correlations. researchgate.net These computational models help to identify the specific steric, electrostatic, and hydrophobic fields around the molecule that are crucial for its biological activity, providing valuable insights for the design of new analogues with improved properties. researchgate.net

The table below summarizes key SAR findings for various 1,2,4-triazole derivatives.

| Biological Activity | Key Structural Feature(s) | Resulting Effect on Activity | Reference(s) |

| Antifungal | Presence of 3,4-dichlorobenzyl or 2,4-difluorobenzyl groups. | Enhanced potency against various fungal strains. | nih.gov |

| Antibacterial | Addition of a 2-methylpiperazine moiety to a fused fluoroquinolone-triazole hybrid. | High activity against multidrug-resistant E. coli. | mdpi.com |

| Anticancer (Tubulin Polymerization Inhibition) | Specific substitutions on a phenyl ring attached to the triazole core. | Potent inhibition of tubulin polymerization and cell cycle arrest. | nih.gov |

| Ferroptosis Inhibition | Tethering of a specific radical-trapping antioxidant moiety to the 1,2,4-triazole scaffold. | Significant inhibition of RSL3-induced ferroptosis. | nih.gov |

| Anti-inflammatory | Presence of a propanoic acid moiety. | Decreased levels of pro-inflammatory cytokines TNF-α and IFN-γ. | nih.gov |

Future Research Directions for Novel this compound Derivatives as Research Probes

Derivatives of this compound and related analogues hold significant promise as research probes for exploring complex biological systems. Their utility stems from the tunability of the 1,2,4-triazole scaffold, which allows for the development of highly specific and potent molecular tools.

Future research is likely to focus on several key areas. One promising direction is the design of selective inhibitors for specific enzymes or protein-protein interactions. As demonstrated by the discovery of 1,2,4-triazole derivatives that act as potent tubulin polymerization inhibitors or ferroptosis inhibitors, this scaffold can be adapted to target distinct cellular pathways. nih.govnih.gov By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, these derivatives could be transformed into powerful probes for identifying and validating new drug targets, studying enzyme kinetics, and visualizing cellular processes.

Another area of interest is the development of covalent inhibitors. The 1,2,4-triazol-5-amine core can be functionalized with reactive groups designed to form a covalent bond with a specific residue in a target protein. nih.govacs.org This approach can lead to probes with high potency and prolonged duration of action, making them ideal for studying the physiological role of specific proteins.

Furthermore, the exploration of novel hybrid molecules, where the 1,2,4-triazole core is linked to other known pharmacophores, represents a strategy to develop probes with unique polypharmacological profiles. nih.govmdpi.com These hybrid probes could be instrumental in dissecting complex disease networks where multiple targets are involved. The continued application of advanced synthetic methodologies and computational design will be crucial for realizing the full potential of these compounds as sophisticated research tools in chemical biology and drug discovery. researchgate.netresearchgate.net

Conclusion and Future Perspectives in 3 Ethyl 1 Methyl 1h 1,2,4 Triazol 5 Amine Research

Synthesis and Characterization Advancements for the Compound

The synthesis of the 1,2,4-triazole (B32235) ring is a well-established area of organic chemistry, with a continuous evolution of methodologies aimed at improving efficiency, yield, and environmental impact. nih.gov Classical methods often involve the condensation of hydrazine (B178648) derivatives with other reagents. nih.gov For instance, a common route to 3,5-disubstituted 1,2,4-triazoles involves the reaction of aminoguanidine (B1677879) bicarbonate with carboxylic acids. ufv.br More contemporary approaches focus on greener and more efficient syntheses. nih.gov

Recent advancements that could be applied to the synthesis of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the formation of 1,2,4-triazole derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like substituted triazoles in a single step from three or more starting materials, enhancing atom economy and efficiency. nih.gov

Novel Catalytic Systems: The development of new catalysts, including metal-based and enzyme-inspired systems, offers pathways to regioselective and atom-economical syntheses under milder conditions. rsc.org For example, an amine oxidase-inspired catalyst has been used for the regioselective synthesis of 1,2,4-triazoles from primary amines and hydrazine. rsc.org

Once synthesized, the characterization of this compound would rely on a suite of modern analytical techniques to confirm its structure and purity. These methods are routinely applied to novel heterocyclic compounds. ufv.brufv.br

| Technique | Information Provided | Reference |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms (¹H, ¹³C NMR) and the chemical environment of each nucleus. | ufv.brufv.br |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H from the amine, C=N in the triazole ring) based on their vibrational frequencies. | ufv.br |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. | researchgate.net |

| X-ray Crystallography | Offers unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, angles, and tautomeric forms. | rsc.org |

| Elemental Analysis | Confirms the empirical formula of the compound by determining the percentage composition of its constituent elements (C, H, N). | ufv.br |

Unexplored Avenues and Methodological Challenges in this compound Chemistry

Despite the wealth of knowledge on 1,2,4-triazoles, the specific chemistry of this compound remains largely uncharted territory. Research into this particular molecule faces both general challenges inherent to triazole chemistry and specific questions arising from its unique substitution pattern.

Methodological Challenges:

Regioselectivity: A primary challenge in the synthesis of multi-substituted 1,2,4-triazoles is controlling the position of the substituents. thieme-connect.com For this compound, achieving the specific 1-methyl, 3-ethyl, 5-amine arrangement requires carefully designed synthetic routes that direct the regiochemical outcome.

Greener Synthesis: A continuing challenge is the development of environmentally benign synthetic protocols that avoid harsh reagents, toxic metal catalysts, and excessive waste generation. rsc.orgnih.gov

Tautomerism: The 1,2,4-triazole ring can exist in different tautomeric forms. rsc.orgresearchgate.net Investigating and controlling the predominant tautomer of this compound in different environments (solution vs. solid state) is a significant methodological task.

Unexplored Avenues: The lack of dedicated research on this compound means that numerous fundamental and applied research avenues are open for exploration.

| Unexplored Research Area | Key Research Questions |

| Detailed Synthetic Exploration | What are the most efficient, scalable, and environmentally friendly methods to synthesize this specific isomer? |

| Physicochemical Properties | What are its key properties, such as pKa, solubility in various solvents, thermal stability, and crystal polymorphism? |

| Reactivity and Functionalization | How does the interplay of the ethyl, methyl, and amine groups influence the reactivity of the triazole ring? Can the amine group be used as a handle for further derivatization to create novel compound libraries? |

| Coordination Chemistry | Can this compound act as a ligand to form coordination complexes with various metal ions, and what are the properties of these resulting materials? nih.gov |

| Computational Studies | What are the predicted electronic properties, molecular orbitals (HOMO/LUMO), and potential tautomeric equilibria based on theoretical calculations like Density Functional Theory (DFT)? ufv.brufv.br |

Potential for Advanced Applications and Interdisciplinary Academic Exploration

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, suggesting that this compound could be a valuable building block for a variety of applications. nih.govfrontiersin.orgresearchgate.net The specific combination of substituents—an amine group for hydrogen bonding and further functionalization, and alkyl groups that influence lipophilicity—provides a unique chemical entity for screening and development.

Potential Applications:

Medicinal Chemistry: Many clinically used drugs contain the 1,2,4-triazole ring. nih.govdovepress.com This compound could be investigated for a range of biological activities. The development of derivatives could lead to new therapeutic agents.

Agrochemicals: Substituted triazoles are used as fungicides and herbicides. researchgate.netnih.gov The unique structure of this compound makes it a candidate for screening in the development of new crop protection agents.

Materials Science: 1,2,4-triazole derivatives are being explored for use in the development of energetic materials, corrosion inhibitors, and metal-organic frameworks (MOFs) due to their high nitrogen content, thermal stability, and coordination ability. nih.gov

Interdisciplinary Exploration: The study of this compound is ripe for interdisciplinary collaboration.

| Field of Study | Potential Research Focus | Reference |

| Chemical Biology | Screening the compound against various biological targets (e.g., enzymes, receptors) to identify potential therapeutic leads. The amine group allows for covalent attachment to probes for target identification. | dovepress.comnih.gov |

| Computational Chemistry | Using molecular docking studies to predict binding affinities to biological targets or employing quantum chemical calculations to guide the design of new materials with desired electronic properties. | ufv.brnih.gov |

| Coordination Chemistry | Synthesizing and characterizing metal complexes of the compound to explore their catalytic, magnetic, or photoluminescent properties. | nih.gov |

| Polymer Science | Incorporating the triazole moiety into polymer backbones to create materials with enhanced thermal stability or specific functional properties. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine, and how can purity be maximized?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl carbazate with methyl isocyanate under acidic conditions, followed by thermal cyclization. Key steps include:

- Precursor Selection : Ethyl carbazate and methyl isocyanate are preferred due to their reactivity in forming the triazole core .

- Catalysis : Use of HCl or H₂SO₄ as catalysts at 80–100°C improves yield (reported up to 75%) .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons and carbons in the triazole ring (e.g., NH₂ at δ 5.8–6.2 ppm; methyl group at δ 2.3–2.5 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 140.2 [M+H]⁺ confirms molecular weight .

- IR Spectroscopy : N-H stretching (3350–3450 cm⁻¹) and C-N vibrations (1550–1600 cm⁻¹) validate functional groups .

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water, ethanol) due to amine and triazole groups; logP ≈ 1.2 .

- Stability : Stable at room temperature but degrades above 200°C; store in inert atmospheres to prevent oxidation .

- pKa : Estimated at 4.8 (amine group) and 9.2 (triazole NH), influencing reactivity in aqueous buffers .

Advanced Research Questions

Q. How does tautomerism in the triazole ring affect bioactivity, and how can it be studied?

Methodological Answer: Tautomerism between 1H- and 2H- forms alters electronic distribution, impacting ligand-receptor interactions. Strategies include:

- X-ray Crystallography : Resolves tautomeric forms (e.g., 1H-form dominates in solid state, as seen in analogous compounds ).

- Computational Modeling : Density functional theory (DFT) calculates energy differences (ΔG ≈ 2–3 kcal/mol favoring 1H-form) .

- Bioactivity Correlation : Compare IC₅₀ values of tautomer-enriched samples in enzyme inhibition assays .

Q. What computational tools predict binding interactions with biological targets like kinases?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., CDK2 kinase: predicted ΔG = -8.2 kcal/mol ).

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable complexes .

- QSAR Models : Use MOE descriptors (e.g., polar surface area, H-bond donors) to optimize potency .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Dose-Response Refinement : Use 10-point dilution series (0.1 nM–100 μM) with triplicate measurements to reduce variability .

- Structural Analogs : Compare with 3-cyclohexyl-1H-1,2,4-triazol-5-amine (similarity score 0.71) to identify substituent effects .

- Target Validation : CRISPR knockouts or siRNA silencing confirm on-target effects .

Q. What are the best practices for studying catalytic applications in organic synthesis?

Methodological Answer:

- Reaction Screening : Test as a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura: evaluate yield with aryl bromides ).

- Kinetic Studies : Use in situ IR or HPLC to monitor reaction rates; compare turnover frequencies (TOF) with other triazoles .

- Stability Tests : Thermogravimetric analysis (TGA) under reaction conditions ensures no decomposition .

Q. How to design toxicology studies for early-stage drug development?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 50 μM suggests low toxicity ).

- hERG Inhibition : Patch-clamp electrophysiology assesses cardiac risk (IC₅₀ < 10 μM flags concern ).

- ADMET Prediction : SwissADME or ADMETLab2.0 estimates bioavailability, BBB penetration, and CYP450 interactions .

Q. How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Advanced NMR : 2D techniques (HSQC, HMBC) resolve overlapping signals; deuteration reduces exchange broadening .

- Crystallographic Validation : Compare experimental NMR shifts with those calculated from X-ray structures (RMSD < 0.1 ppm ).

- Batch Variability : Analyze multiple synthesis batches via LC-MS to detect impurities .

Q. What strategies elucidate the compound’s role in biochemical pathways?

Methodological Answer:

- Proteomics : SILAC labeling identifies differentially expressed proteins in treated vs. untreated cells .

- Metabolomics : LC-HRMS tracks changes in ATP, NADH, and glutathione levels .

- Pathway Enrichment : DAVID or Metascape links omics data to pathways (e.g., mTOR signaling ).

Q. How to optimize crystallization for structural studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.